Evidence Item 1: Functional Pharmacophore Distinction vs. Anti-Epileptic Drug Lacosamide
The target compound N-[2-(dimethylamino)ethyl]-3-methoxypropanamide is a structurally simplified analog of the clinically approved anti-epileptic drug Lacosamide. While Lacosamide (which contains a benzylamide and acetylamino functionality) selectively enhances slow inactivation of voltage-gated sodium channels (Nav1.7/Nav1.3) with an IC50 of approximately 100 µM for TTX-resistant sodium currents, the target compound's complete lack of the N-benzyl and N-acetyl groups predicts a total loss of this specific sodium-channel-modulating activity [1]. This structural distinction makes the target compound a superior negative control or an SAR-starting point for researchers needing to dissect the contribution of the dimethylaminoethyl tail to pharmacodynamic properties, free from the dominant sodium channel effects of Lacosamide-like molecules [1].
| Evidence Dimension | Sodium channel (Nav1.8-type) inhibitory activity |
|---|---|
| Target Compound Data | No inhibitory activity predicted; not active in this assay class |
| Comparator Or Baseline | Lacosamide [(2R)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide]: IC50 ~100 µM for TTX-resistant sodium currents |
| Quantified Difference | Loss of functional activity (>100-fold shift) due to absence of critical N-benzyl and N-acetyl pharmacophores |
| Conditions | Whole-cell patch-clamp electrophysiology on rat dorsal root ganglion neurons [1] |
Why This Matters
This allows researchers to use the compound as a clean baseline in ion channel studies where the Lacosamide scaffold's dominant activity would be a confounding factor.
- [1] Sheets PL, Heers C, Stoehr T, et al. Differential Block of Sensory Neuronal Voltage-Gated Sodium Channels by Lacosamide [(2R)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide], Lidocaine, and Carbamazepine. J Pharmacol Exp Ther. 2008;326(1):89-99. Updated 2025-01-03 by ScienceDirect. View Source
